molecular formula C7H15NO B6271624 rac-2-[(1R,3S)-3-aminocyclopentyl]ethan-1-ol, cis CAS No. 2160958-80-3

rac-2-[(1R,3S)-3-aminocyclopentyl]ethan-1-ol, cis

Cat. No.: B6271624
CAS No.: 2160958-80-3
M. Wt: 129.2
InChI Key:
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Description

rac-2-[(1R,3S)-3-aminocyclopentyl]ethan-1-ol, cis: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of an aminocyclopentyl group attached to an ethan-1-ol moiety, with specific stereochemistry denoted by the (1R,3S) configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-2-[(1R,3S)-3-aminocyclopentyl]ethan-1-ol, cis typically involves the following steps:

    Cyclopentylation: The initial step involves the formation of the cyclopentyl ring, which is achieved through cyclization reactions.

    Ethanol Addition: The final step involves the addition of the ethan-1-ol group, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: rac-2-[(1R,3S)-3-aminocyclopentyl]ethan-1-ol, cis undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cyclopentyl ethan-1-ol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a chiral ligand in asymmetric catalysis.

    Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical studies.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of rac-2-[(1R,3S)-3-aminocyclopentyl]ethan-1-ol, cis involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • rac-2-[(1R,3S)-3-aminocyclopentyl]ethan-1-ol hydrochloride
  • rac-2-[(1R,3S)-3-aminocyclopentyl]ethan-1-ol, trans

Uniqueness: rac-2-[(1R,3S)-3-aminocyclopentyl]ethan-1-ol, cis is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. The cis configuration may result in different physical and chemical properties compared to its trans counterpart, making it valuable for specific applications in research and industry.

Properties

CAS No.

2160958-80-3

Molecular Formula

C7H15NO

Molecular Weight

129.2

Purity

95

Origin of Product

United States

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